molecular formula C12H18ClNO B1432449 2-(4-Chlorophenyl)-5-methoxypentan-1-amine CAS No. 1542705-17-8

2-(4-Chlorophenyl)-5-methoxypentan-1-amine

Cat. No.: B1432449
CAS No.: 1542705-17-8
M. Wt: 227.73 g/mol
InChI Key: KBMZRAMRDRFCRF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-methoxypentan-1-amine is an organic compound characterized by the presence of a chlorophenyl group and a methoxypentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-methoxypentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 5-methoxypentan-1-ol.

    Formation of Intermediate: The 4-chloroaniline undergoes a nucleophilic substitution reaction with 5-methoxypentan-1-ol in the presence of a suitable catalyst, such as sulfuric acid, to form an intermediate compound.

    Amine Formation: The intermediate is then subjected to reductive amination using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-methoxypentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst to form amines or alcohols.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like nitric acid or sulfuric acid to introduce nitro or sulfonic groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Nitro or sulfonic derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-5-methoxypentan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-methoxypentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5-methoxypentan-2-amine: Similar structure but with a different position of the amine group.

    2-(4-Chlorophenyl)-5-methoxypentan-3-amine: Another positional isomer with the amine group at the third position.

Uniqueness

2-(4-Chlorophenyl)-5-methoxypentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with specific molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-methoxypentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-15-8-2-3-11(9-14)10-4-6-12(13)7-5-10/h4-7,11H,2-3,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMZRAMRDRFCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(CN)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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